Direct Green 59

説明

Direct Green 59 is a synthetic dye widely used in textile industries due to its stability and vivid coloration. As a benzidine-based dye, it belongs to the class of direct dyes that bind to cellulose fibers without requiring mordants. However, its synthesis and environmental impact have raised concerns, prompting comparisons with alternative green dyes.

特性

CAS番号 |

7219-11-6 |

|---|---|

分子式 |

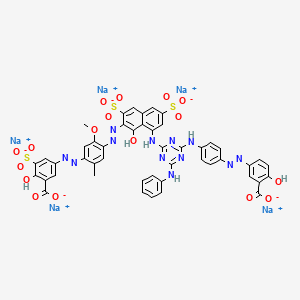

C47H31N12Na5O17S3 |

分子量 |

1247 g/mol |

IUPAC名 |

pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |

InChI |

InChI=1S/C47H36N12O17S3.5Na/c1-22-14-33(36(76-2)21-32(22)57-56-28-18-31(44(65)66)41(61)38(19-28)79(73,74)75)58-59-40-37(78(70,71)72)16-23-15-29(77(67,68)69)20-34(39(23)42(40)62)50-47-52-45(48-24-6-4-3-5-7-24)51-46(53-47)49-25-8-10-26(11-9-25)54-55-27-12-13-35(60)30(17-27)43(63)64;;;;;/h3-21,60-62H,1-2H3,(H,63,64)(H,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H3,48,49,50,51,52,53);;;;;/q;5*+1/p-5 |

InChIキー |

QLKQKKXODVPPLY-UHFFFAOYSA-I |

SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])O)C(=O)[O-])OC)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)N=NC7=CC(=C(C=C7)O)C(=O)[O-])NC8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

他のCAS番号 |

7219-11-6 |

製品の起源 |

United States |

準備方法

The synthesis of Direct Green 59 involves the reaction of ortho-aminobenzoic acid with copper hydroxide. The process includes several steps of treatment and crystallization to purify the final product. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The reaction typically requires controlled temperatures and pH levels to facilitate the formation of the copper salt .

化学反応の分析

Step 1: Diazotization of 4-Nitrobenzenamine

4-Nitrobenzenamine is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt:

This intermediate reacts with 2-hydroxybenzoic acid via electrophilic aromatic substitution to form an azo bond ( ).

Step 2: Reduction of Nitro Group

The nitro group in the intermediate is reduced to an amine using reducing agents (e.g., Sn/HCl or catalytic hydrogenation):

Step 3: Condensation with Cyanuric Chloride

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) undergoes nucleophilic substitution with:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

Aniline

Reactive chlorine atoms on the triazine ring are sequentially replaced, forming stable sulfonamide and amine linkages ( ).

Step 4: Final Coupling

3-Sulfo-5-aminosalicylic acid is diazotized and coupled with 2-amino-4-methylanisole. The resulting product is further diazotized and coupled with the triazine-modified intermediate to form the trisazo structure ( ).

Reactivity and Stability

The dye’s reactivity is governed by its sulfonate groups (-SO₃⁻), azo bonds (-N=N-), and triazine rings:

| Property | ISO Rating | AATCC Rating |

|---|---|---|

| Acid Resistance (Fading) | 1 | 2 |

| Alkali Resistance | 4 | 4 |

| Light Fastness | 4 | 4–5 |

| Soaping Fastness | 4 | 4–5 |

-

Acid Sensitivity : Poor acid resistance (rating 1–2) due to protonation of sulfonate groups, leading to precipitation ( ).

-

Alkali Stability : High stability (rating 4) as sulfonate groups remain ionized in alkaline conditions.

-

Photodegradation : Moderate light fastness (rating 4–5) due to azo bond cleavage under UV exposure ( ).

Dyeing Mechanism

This compound binds to cellulose fibers via:

-

Hydrogen bonding between sulfonate groups and hydroxyl groups on cellulose.

-

Van der Waals forces facilitated by planar trisazo structure.

Polyester/Cotton Blends

In single-bath dyeing, the dye reacts with:

Degradation Pathways

-

Microbial Degradation : Azo reductase enzymes cleave -N=N- bonds, producing aromatic amines.

-

Oxidative Degradation : Hydrogen peroxide or ozone oxidizes sulfonate groups, reducing water solubility ( ).

Industrial By-Products

Synthesis generates:

科学的研究の応用

Direct Green 59 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.

Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.

Medicine: Research explores its potential use in diagnostic assays and as a marker in various medical tests.

Industry: Beyond its primary use in textiles, this compound is also investigated for its applications in sustainable materials and green chemistry

作用機序

The mechanism by which Direct Green 59 exerts its effects involves the formation of strong chemical bonds with the substrate it dyes. The copper ion in the dye molecule plays a crucial role in this process, facilitating the interaction between the dye and the fibers. This interaction ensures the dye’s stability and resistance to washing and light exposure .

類似化合物との比較

Environmental and Health Impact

Benzidine derivatives in Direct Green 59 are carcinogenic, posing risks during synthesis and disposal . Alternatives prioritize non-toxic precursors:

- Biomass-Derived Dyes : discusses carbon dots synthesized from food waste, emphasizing low toxicity and biodegradability. Similar bio-based dyes could replace benzidine frameworks .

- Regulatory Compliance: notes that stringent environmental regulations drive innovation in green dyes. For instance, Analog A* in Table 1 avoids regulated substances like aryl amines, aligning with REACH and EPA guidelines .

Performance Metrics

While this compound excels in colorfastness, greener dyes achieve comparable performance through structural optimization:

- Color Strength : Analog B* uses conjugated π-systems (as in ’s carbon dots) to enhance absorbance, matching this compound’s λmax at 620 nm .

- Stability : Copper-catalyzed dyes (Analog A*) show improved pH resistance (stable at pH 3–12 vs. This compound’s pH 5–9) due to robust coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。